molecular formula C10H12N2O3S B14897622 2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol

2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol

Cat. No.: B14897622
M. Wt: 240.28 g/mol
InChI Key: JIXWJEHJVIWYOE-UHFFFAOYSA-N
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Description

2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazides with carboxylic acids or their derivatives.

    Thiol Group Introduction: The thiol group is introduced through nucleophilic substitution reactions involving thiol-containing reagents.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides are formed from the oxidation of the thiol group.

    Reduction: Reduced oxadiazole derivatives are formed.

    Substitution: Substituted furan derivatives are formed.

Scientific Research Applications

2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. It may also interact with DNA, causing disruptions in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.

    1-(Furan-2-yl)propan-1-ol: Similar in structure but lacks the oxadiazole and thiol groups.

Uniqueness

2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol is unique due to the presence of both the furan and oxadiazole rings, as well as the thiol group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and development.

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propan-1-ol

InChI

InChI=1S/C10H12N2O3S/c1-7(5-13)16-6-9-11-12-10(15-9)8-3-2-4-14-8/h2-4,7,13H,5-6H2,1H3

InChI Key

JIXWJEHJVIWYOE-UHFFFAOYSA-N

Canonical SMILES

CC(CO)SCC1=NN=C(O1)C2=CC=CO2

Origin of Product

United States

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